3-nitro-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide
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Overview
Description
3-NITRO-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]BENZOHYDRAZIDE is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) attached to a nitrogen-nitrogen single bond (N-N)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-NITRO-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation reaction between 3-nitrobenzohydrazide and 4-pyridinecarboxaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-NITRO-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]BENZOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The hydrazone linkage can be reduced to form corresponding hydrazines.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of amino derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-NITRO-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]BENZOHYDRAZIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-NITRO-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The hydrazone linkage can also participate in hydrogen bonding and other interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 4-NITRO-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]BENZOHYDRAZIDE
- 3-NITRO-N’-[(E)-(2-PYRIMIDINYLSULFANYL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE]BENZOHYDRAZIDE
Uniqueness
3-NITRO-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]BENZOHYDRAZIDE is unique due to its specific structural features, such as the presence of both a nitro group and a pyridine ring. These features contribute to its distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
Molecular Formula |
C13H10N4O3 |
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Molecular Weight |
270.24 g/mol |
IUPAC Name |
3-nitro-N-[(E)-pyridin-4-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C13H10N4O3/c18-13(11-2-1-3-12(8-11)17(19)20)16-15-9-10-4-6-14-7-5-10/h1-9H,(H,16,18)/b15-9+ |
InChI Key |
XJMCDDKGDPQJEK-OQLLNIDSSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N/N=C/C2=CC=NC=C2 |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN=CC2=CC=NC=C2 |
Origin of Product |
United States |
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